The compound (((1-Ethynylcyclobutyl)methoxy)methyl)benzene, also known by its IUPAC name, is a complex organic molecule with various potential applications in scientific research and industry. This compound is characterized by the presence of an ethynyl group, a cyclobutyl moiety, and a methoxy functional group attached to a benzene ring. Understanding its properties, synthesis methods, and applications is crucial for researchers in organic chemistry and related fields.
The compound's chemical structure can be represented through its molecular formula and has a molecular weight of approximately 198.25 g/mol. The compound can be synthesized through various methods, which will be detailed in the synthesis analysis section.
This compound falls under the category of aromatic compounds due to the presence of the benzene ring. It is also classified as an alkyne due to the ethynyl group, which contributes to its unique chemical reactivity.
The synthesis of (((1-Ethynylcyclobutyl)methoxy)methyl)benzene can be achieved through several methods, primarily involving the coupling of ethynyl and cyclobutyl components with methoxybenzene derivatives.
The synthesis requires careful control of reaction conditions, including temperature and pressure, to optimize yield and purity. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring progress and confirming product identity.
The molecular structure of (((1-Ethynylcyclobutyl)methoxy)methyl)benzene features:
CC#C(C1CCC1)OC(C)C1=CC=CC=C1.The compound may undergo various chemical reactions typical for aromatic compounds and alkynes:
Reactions are typically conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or moisture interference.
The mechanism of action for this compound primarily revolves around its ability to participate in electrophilic substitution reactions due to the electron-donating effects of the methoxy group.
Kinetic studies may reveal activation energies associated with these reactions, which are critical for understanding reactivity patterns.
(((1-Ethynylcyclobutyl)methoxy)methyl)benzene has potential applications in:
(((1-Ethynylcyclobutyl)methoxy)methyl)benzene (CAS No. 2068725-66-4) is a synthetic organic compound featuring a hybrid structure combining a benzene ring, ether linkage, and an ethynyl-functionalized cyclobutane moiety. Its molecular formula is C₁₄H₁₆O, with a molecular weight of 200.28 g/mol [1] [3]. The compound emerged in the mid-2010s alongside growing interest in strained-ring systems (e.g., cyclobutanes) and alkyne-bearing scaffolds for pharmaceutical and materials science applications. Its structure bridges the rigidity of the cyclobutyl group with the versatile reactivity of the terminal alkyne, making it a candidate for click chemistry, polymer synthesis, and as a building block in drug discovery [3] [6].
The compound’s design aligns with broader trends in medicinal chemistry, where cyclobutyl groups enhance metabolic stability and alkyne groups serve as synthetic handles for derivatization. Patents disclosing structurally analogous compounds for CNS disorders (e.g., WO2019126741A1) and FGFR inhibitors (e.g., WO2020231990A1) underscore the relevance of this scaffold in targeted therapeutic development, though the specific compound remains primarily a synthetic intermediate [5] [9]. Commercial availability through suppliers like BLD Pharm and ChemScene since the late 2010s facilitated its adoption in research, though it remains a specialty chemical produced in limited quantities (typically ≤100 mg) [1] [3].
Table 1: Key Molecular Properties of (((1-Ethynylcyclobutyl)methoxy)methyl)benzene
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2068725-66-4 | [1] [3] |
| Molecular Formula | C₁₄H₁₆O | [1] [3] |
| Molecular Weight | 200.28 g/mol | [1] [3] |
| SMILES Notation | C#CC1(CCC1)COCC2=CC=CC=C2 | [3] [8] |
| Purity (Commercial) | ≥98% | [3] |
| Storage Conditions | Sealed, dry, 2–8°C | [3] |
The systematic naming of (((1-Ethynylcyclobutyl)methoxy)methyl)benzene follows IUPAC conventions, emphasizing its three core components:
The primary IUPAC name, (((1-ethynylcyclobutyl)methoxy)methyl)benzene, is hierarchically constructed:
Alternative names in literature include:
The MDL number MFCD31555561 is a unique identifier in chemical databases [1] [3]. Structurally, the compound’s core features include:
Table 2: Nomenclature and Identifiers
| Nomenclature Type | Identifier | Context |
|---|---|---|
| IUPAC Name | (((1-Ethynylcyclobutyl)methoxy)methyl)benzene | Academic literature [1] |
| Canonical SMILES | C#CC1(CCC1)COCC2=CC=CC=C2 | Chemical databases [3] |
| MDL Number | MFCD31555561 | Supplier catalogs [3] |
| CAS Registry | 2068725-66-4 | Regulatory documents [1] [8] |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: